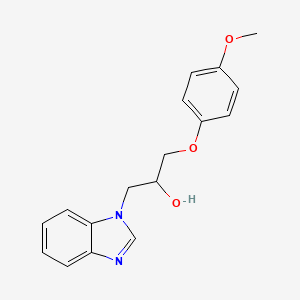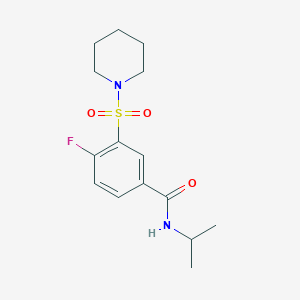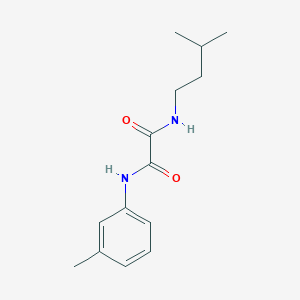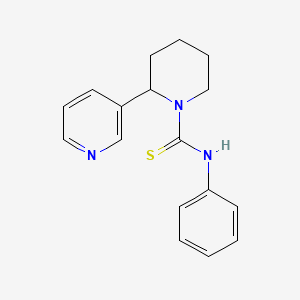![molecular formula C18H18N2O3S B5229950 N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5229950.png)
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTA is a member of the acrylamide family of compounds, which are widely used in various fields, including biotechnology, materials science, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond results in the inhibition of the enzyme's activity, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which can lead to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide has also been shown to inhibit acetylcholinesterase activity, which can lead to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the mechanisms of enzyme inhibition and for the development of new drugs. However, one limitation of using N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide and its potential applications in scientific research. One area of interest is the development of new drugs that target carbonic anhydrase and acetylcholinesterase, which could have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease and glaucoma. Another area of interest is the study of the structure-activity relationship of N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide and related compounds, which could lead to the development of more potent enzyme inhibitors with improved selectivity and reduced toxicity.
Métodos De Síntesis
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 4-methylthiophenol with 3-nitrocinnamaldehyde in the presence of a base catalyst. The resulting product is purified by column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide has been used in a wide range of scientific research applications, including the study of protein-ligand interactions, enzyme inhibition, and drug discovery. N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are important targets for the development of new drugs.
Propiedades
IUPAC Name |
(E)-N-[2-(4-methylphenyl)sulfanylethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-14-5-8-17(9-6-14)24-12-11-19-18(21)10-7-15-3-2-4-16(13-15)20(22)23/h2-10,13H,11-12H2,1H3,(H,19,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHPASCGMOSXSJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)

![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5229885.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine oxalate](/img/structure/B5229888.png)

![4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5229896.png)
![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B5229901.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)


![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B5229944.png)